

Ethyl 6-bromo-1-benzothiophene-3-carboxylate

CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 6-bromo-1-benzothiophene-3-carboxylate*

Cat. No.: B2604286

[Get Quote](#)

An In-Depth Technical Guide to **Ethyl 6-bromo-1-benzothiophene-3-carboxylate**

Abstract

This technical guide provides a comprehensive overview of **Ethyl 6-bromo-1-benzothiophene-3-carboxylate**, a key heterocyclic building block in modern medicinal chemistry and materials science. The document elucidates its fundamental physicochemical properties, outlines robust synthetic methodologies with mechanistic insights, and explores its reactivity and strategic applications in drug discovery. Emphasis is placed on the rationale behind experimental design and the compound's role as a versatile intermediate for creating complex molecular architectures, particularly in the development of targeted therapeutics. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this important scaffold.

Introduction: The Significance of the Benzothiophene Scaffold

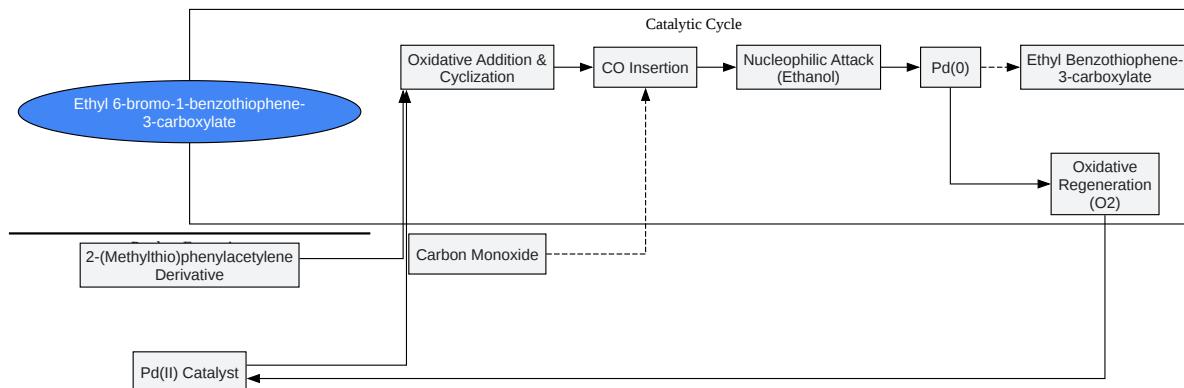
Benzothiophene and its derivatives represent a privileged class of sulfur-containing heterocyclic compounds. They are isosteres of indole, a ubiquitous motif in biologically active molecules. This structural similarity allows benzothiophene derivatives to interact with a wide array of biological targets, often with modulated or novel activities. The scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs and clinical candidates.

with applications spanning oncology, and anti-inflammatory, antimicrobial, and antiviral therapies[1][2]. The strategic introduction of functional groups, such as the bromine atom and ethyl ester in the title compound, provides synthetic handles for diversification, making it an exceptionally valuable starting material for library synthesis and lead optimization campaigns.

Physicochemical and Structural Properties

Ethyl 6-bromo-1-benzothiophene-3-carboxylate is a stable, crystalline solid under standard conditions. Its key properties are summarized below, providing essential data for reaction planning and analytical characterization.

Property	Value	Source
CAS Number	946427-88-9	[3]
Molecular Formula	C ₁₁ H ₉ BrO ₂ S	
Molecular Weight	285.16 g/mol	[3]
Purity	Typically ≥97%	[3]
Appearance	White to pale yellow solid	[4]
Solubility	Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF)	General chemical knowledge
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances	[5]


Synthesis and Mechanistic Insights

The construction of the benzothiophene core is a critical aspect of its chemistry. While several methods exist, modern approaches often favor transition-metal-catalyzed reactions for their efficiency and functional group tolerance.

Palladium-Catalyzed Carbonylative Cyclization

A highly effective method for synthesizing benzothiophene-3-carboxylic esters involves the palladium-catalyzed carbonylative cyclization of 2-(methylthio)phenylacetylenes.^[6] This approach is notable for its atom economy, utilizing carbon monoxide as a C1 building block to form the ester moiety directly.

Mechanism Rationale: The reaction is catalyzed by a PdI_2/KI system. The potassium iodide is not merely a spectator; it facilitates the catalytic cycle and stabilizes the active palladium species. The process involves the oxidative addition of the palladium catalyst to the substrate, followed by insertion of carbon monoxide and subsequent reductive elimination to form the heterocyclic product. Oxygen from the air often serves as the terminal oxidant to regenerate the active $\text{Pd}(\text{II})$ catalyst, making the process highly efficient.^[6]

[Click to download full resolution via product page](#)

Caption: Palladium-catalyzed carbonylative cyclization workflow.

Detailed Experimental Protocol: Synthesis via Esterification

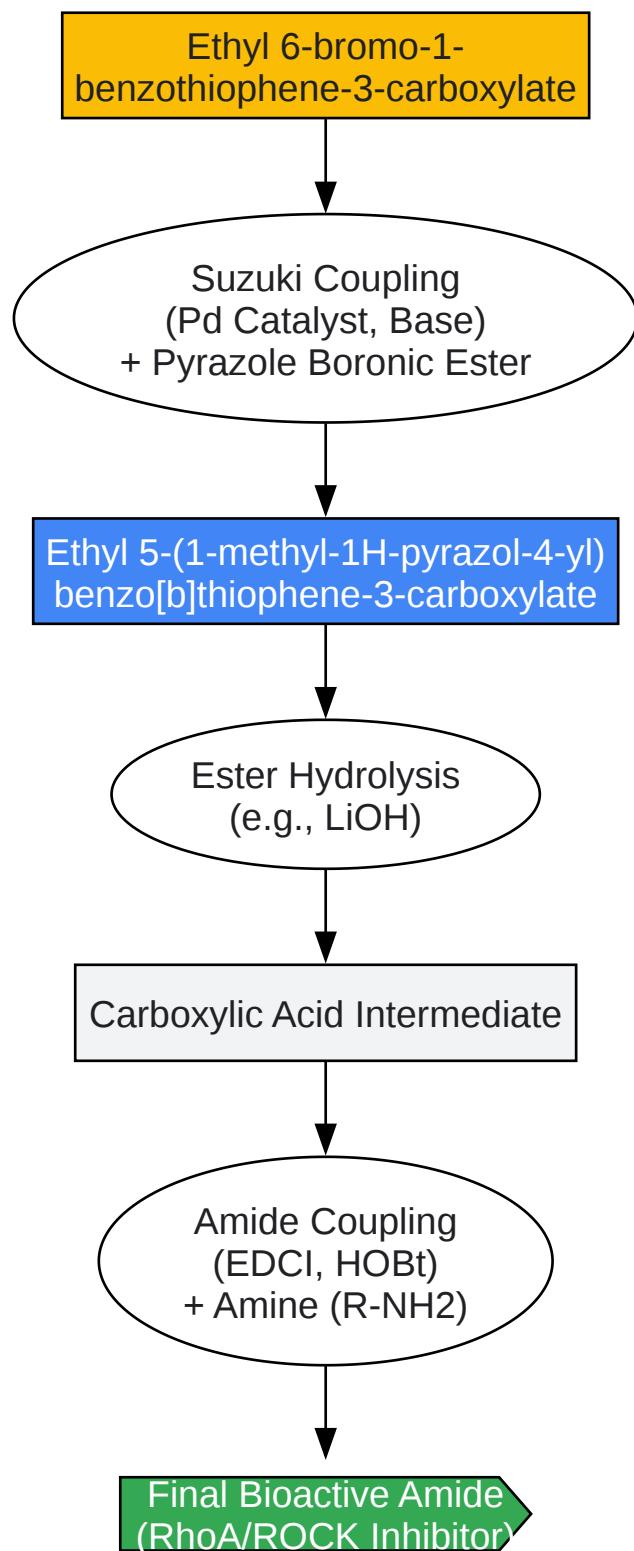
A more direct and frequently used laboratory-scale synthesis involves the esterification of the corresponding carboxylic acid. This method is reliable and leverages commercially available starting materials.

Protocol: Synthesis of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate (an isomer, but the protocol is directly adaptable for the 6-bromo target by starting with 6-bromobenzo[b]thiophene-3-carboxylic acid).

- Reaction Setup: To a round-bottom flask, add 6-bromobenzo[b]thiophene-3-carboxylic acid (1.0 equiv.), 4-Dimethylaminopyridine (DMAP, 4.0 equiv.), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 2.0 equiv.).^[7]
 - Scientist's Note: EDCI is a water-soluble carbodiimide used to activate the carboxylic acid for amide or ester formation. DMAP serves as a nucleophilic catalyst to accelerate the reaction. An excess is used to drive the reaction to completion.
- Solvent Addition: Add anhydrous Dichloromethane (DCM, approx. 3 mL per mmol of acid) to the flask. Stir the mixture for 5-10 minutes at room temperature to ensure dissolution and pre-activation.
- Esterification: Add anhydrous ethanol (a slight excess, e.g., 1.5-2.0 equiv.) to the reaction mixture.
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or TLC-Mass Spectrometry (TLC-MS) until the starting carboxylic acid is consumed (typically 6-8 hours).^[7]
- Workup: Upon completion, remove the solvent under reduced pressure. Add dilute hydrochloric acid (e.g., 1M HCl) to the residue to neutralize any remaining base.
- Extraction: Extract the aqueous phase with Ethyl Acetate (EtOAc, 3x volumes). Combine the organic layers.

- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ethyl ester.

Reactivity and Strategic Applications in Drug Discovery


The utility of **Ethyl 6-bromo-1-benzothiophene-3-carboxylate** lies in the orthogonal reactivity of its functional groups, which allows for sequential and site-selective modifications.

Key Reactive Sites:

- C6-Bromine Atom: This site is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino groups, which is a cornerstone of modern drug design for exploring structure-activity relationships (SAR).
- C3-Ethyl Ester: The ester can be readily hydrolyzed to the corresponding carboxylic acid or converted directly into amides via aminolysis. This is particularly useful for creating derivatives that can form critical hydrogen bonds with protein targets.
- Benzothiophene Ring: The electron-rich thiophene ring can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of new functional groups.^[8]

Application Workflow: Intermediate for RhoA/ROCK Pathway Inhibitors

Recent research has highlighted the use of this scaffold in developing anticancer agents that target the RhoA/ROCK signaling pathway, which is implicated in tumor cell proliferation and metastasis.^[7] The synthesis of these inhibitors exemplifies the strategic use of the title compound.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow from the title compound to a target inhibitor.

In this workflow, the C6-bromo position is first functionalized via a Suzuki coupling to install a pyrazole moiety.^[7] Subsequently, the ethyl ester at the C3 position is hydrolyzed to the carboxylic acid, which is then coupled with various amines to generate a library of carboxamide derivatives. This systematic approach allows for the fine-tuning of the molecule's properties to enhance its inhibitory activity against the target protein.^{[7][9]}

Spectroscopic Characterization (Predicted)

While a specific spectrum is not provided, the expected NMR signals for **Ethyl 6-bromo-1-benzothiophene-3-carboxylate** can be predicted based on its structure.

- ¹H NMR:
 - A triplet around 1.4 ppm (3H) and a quartet around 4.4 ppm (2H) corresponding to the ethyl ester group (CH₃ and OCH₂).
 - A singlet in the aromatic region (around 8.0-8.5 ppm) for the proton at the C2 position.
 - Three protons on the benzene ring, likely appearing as a doublet, a doublet of doublets, and another doublet between 7.3 and 8.0 ppm, consistent with the 6-bromo substitution pattern.
- ¹³C NMR:
 - Signals for the ethyl group around 14 ppm (CH₃) and 61 ppm (OCH₂).
 - A carbonyl carbon signal around 164 ppm.
 - Multiple signals in the aromatic region (120-140 ppm) for the carbons of the benzothiophene core, including a signal for the carbon bearing the bromine atom.

Spectroscopic data for structurally similar compounds can be found in the literature to support these assignments.^{[6][7]}

Safety and Handling

Ethyl 6-bromo-1-benzothiophene-3-carboxylate should be handled by personnel trained in chemical laboratory procedures.

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.[5]
- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[5]
- Hazards: May be harmful if swallowed, inhaled, or in contact with skin. Potential combustion products include carbon monoxide, sulfur oxides, and hydrogen bromide.[5]

Always consult the material safety data sheet (MSDS) from the supplier before use.

Conclusion

Ethyl 6-bromo-1-benzothiophene-3-carboxylate is a high-value synthetic intermediate, prized for its well-defined structure and versatile reactivity. Its utility is firmly established in the field of medicinal chemistry, where it serves as a foundational scaffold for the synthesis of targeted therapeutics. The ability to selectively modify both the C6 and C3 positions through robust and predictable chemical transformations ensures its continued relevance in the discovery and development of novel bioactive compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for any research program leveraging this powerful molecular building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benthamdirect.com [benthamdirect.com]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 6-bromo-1-benzothiophene-3-carboxylate | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. CAS#:105191-64-8 | ethyl 6-bromobenzo[b]thiophene-2-carboxylate | Chemsric [chemsrc.com]

- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Ethyl 6-bromo-1-benzothiophene-3-carboxylate CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2604286#ethyl-6-bromo-1-benzothiophene-3-carboxylate-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com